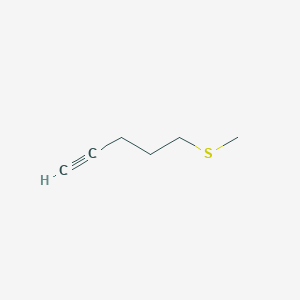

5-Methylsulfanylpent-1-yne

Description

Contextual Placement within the Realm of Organic Thioethers and Terminal Alkynes

5-Methylsulfanylpent-1-yne is a member of two important families of organic compounds: organic thioethers and terminal alkynes. Organic thioethers, also known as sulfides, are characterized by a sulfur atom bonded to two organic groups. ontosight.aiwikidoc.org This functional group is analogous to an ether, but with a sulfur atom replacing the oxygen. ontosight.aiwikidoc.org Thioethers are generally more stable than their ether counterparts due to the lower electronegativity of sulfur. ontosight.ai They are found in various biologically important molecules, such as the amino acid methionine, and are utilized in diverse applications, from pharmaceuticals to materials science. ontosight.aiwikidoc.org

Terminal alkynes are hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain. fiveable.me This structural feature imparts unique reactivity. The hydrogen atom attached to the sp-hybridized carbon of a terminal alkyne is notably acidic compared to hydrogens on sp2 or sp3 hybridized carbons, allowing for the formation of highly reactive acetylide anions. fiveable.menumberanalytics.com These anions are potent nucleophiles and serve as valuable intermediates in the construction of more complex molecular architectures. fiveable.memasterorganicchemistry.com

Structural Characteristics and Functional Group Significance of this compound

The structure of this compound consists of a five-carbon chain with a methylsulfanyl (-SCH3) group at the C-5 position and a terminal alkyne (a carbon-carbon triple bond) at the C-1 position. The presence of both the thioether and the terminal alkyne functionalities within the same molecule suggests a rich and varied chemical reactivity.

The thioether group, with its sulfur atom, can undergo oxidation to form sulfoxides and sulfones, which have applications as intermediates in organic synthesis and as ligands in coordination chemistry. ontosight.aiwikidoc.org The terminal alkyne, on the other hand, is a versatile functional group that can participate in a wide array of reactions. numberanalytics.com These include addition reactions, cycloadditions, and metal-catalyzed transformations. numberanalytics.comwikipedia.org The acidity of the terminal alkyne's proton allows for deprotonation to form an acetylide, a powerful tool for carbon-carbon bond formation. fiveable.mewikipedia.org

Table 1: Key Functional Groups in this compound

| Functional Group | General Structure | Key Characteristics |

| Thioether (Sulfide) | R-S-R' | Stable, can be oxidized to sulfoxides and sulfones. ontosight.aiwikidoc.org |

| Terminal Alkyne | R-C≡CH | Acidic proton, undergoes addition and coupling reactions. fiveable.menumberanalytics.com |

Rationale for Dedicated Academic Inquiry into this compound

The dual functionality of this compound makes it an interesting subject for academic investigation. The interplay between the thioether and the terminal alkyne groups could lead to novel reactivity and the development of new synthetic methodologies. For instance, the sulfur atom could potentially influence the reactivity of the alkyne through intramolecular interactions or by acting as a directing group in metal-catalyzed reactions.

Furthermore, compounds containing both sulfur and alkyne moieties are of interest in materials science and medicinal chemistry. nih.govresearchgate.net The terminal alkyne provides a handle for "click chemistry," a set of powerful and reliable reactions for the rapid synthesis of new compounds. wikipedia.org The thioether group is present in many biologically active molecules and can contribute to a compound's pharmacological profile. ontosight.airesearchgate.net A dedicated study of this compound could therefore uncover new applications in these fields.

Overview of Research Objectives and Methodological Framework

A comprehensive investigation of this compound would necessitate a multi-faceted approach encompassing its synthesis, characterization, and exploration of its reactivity.

Research Objectives would include:

Synthesis and Purification: Developing an efficient and scalable synthesis of this compound. A plausible route could involve the alkylation of a thiol with a haloalkyne or the reaction of an acetylide with a sulfur-containing electrophile.

Spectroscopic and Physicochemical Characterization: Thoroughly characterizing the compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Reactivity Studies: Investigating the reactivity of both the thioether and the terminal alkyne functional groups. This would involve subjecting the compound to various reaction conditions, such as oxidation of the thioether and a range of reactions at the alkyne, including hydration, hydrogenation, and coupling reactions.

Exploration of Synthetic Utility: Demonstrating the potential of this compound as a building block in the synthesis of more complex molecules, potentially including those with interesting biological or material properties.

The methodological framework would rely on standard organic chemistry laboratory techniques for synthesis, purification (e.g., chromatography), and characterization. Reactivity studies would be guided by established knowledge of thioether and alkyne chemistry, while also exploring the potential for novel, cooperative reactivity arising from the presence of both functional groups.

Table 2: Potential Research Reactions for this compound

| Reaction Type | Reagents and Conditions | Expected Product Type |

| Thioether Oxidation | Peroxy acids (e.g., m-CPBA) | Sulfoxide (B87167) or Sulfone |

| Alkyne Hydration | H2SO4, H2O, HgSO4 | Methyl ketone |

| Alkyne Hydrogenation | H2, Pd/C | Alkane |

| Alkyne Hydrogenation | H2, Lindlar's catalyst | cis-Alkene |

| Acetylide Formation and Alkylation | 1. NaNH2 2. R-X | Internal alkyne |

| Thiol-yne Reaction | Thiol, radical initiator | Vinyl sulfide (B99878) wikipedia.org |

Due to the limited specific research on this compound itself, the detailed findings and data tables that would typically populate a dedicated scientific article are not available in the public domain. The information presented here is based on the well-established chemistry of its constituent functional groups.

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanylpent-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S/c1-3-4-5-6-7-2/h1H,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXINKQHWUNELV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 5 Methylsulfanylpent 1 Yne

Retrosynthetic Dissection of 5-Methylsulfanylpent-1-yne

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. lkouniv.ac.in The process involves breaking down the target molecule into simpler precursor structures, known as synthons, which are idealized fragments. These synthons are then converted into their real-world chemical equivalents, called synthetic equivalents, to devise a forward synthetic plan. lkouniv.ac.in For a molecule like this compound, which contains both a terminal alkyne and a thioether functional group, disconnections can be proposed at several strategic locations.

The terminal alkyne group is a valuable functional handle in organic synthesis. A common and reliable disconnection strategy for alkynes is to break the C-C bond adjacent to the triple bond. slideshare.net This approach is based on the known reactivity of acetylide anions, which are potent nucleophiles capable of reacting with electrophiles to form new carbon-carbon bonds. youtube.com

For this compound, this disconnection is applied to the C2-C3 bond. This cleavage generates two key synthons: an acetylide anion (Synthon A) and a 3-(methylthio)propyl cation (Synthon B).

Synthon A: HC≡C⁻

Synthon B: ⁺CH₂(CH₂)₂SCH₃

The corresponding synthetic equivalents for these synthons are readily identifiable. The acetylide anion is typically generated from acetylene (B1199291), its conjugate acid, by treatment with a strong base such as sodium amide (NaNH₂). youtube.com The cationic synthon corresponds to an alkyl halide, such as 1-bromo-3-(methylthio)propane.

The alkyl thioether linkage offers another logical point for disconnection. The bond between a heteroatom and a carbon atom is a common target for retrosynthetic analysis, often referred to as a "one-group C-X disconnection". slideshare.net In this case, the C-S bond is disconnected. This strategy is based on the reverse of a nucleophilic substitution reaction, where a thiolate anion acts as the nucleophile. youtube.com

Disconnecting the sulfur atom from the pentyl chain in the target molecule yields a pentynyl cation (Synthon C) and a methanethiolate (B1210775) anion (Synthon D).

Synthon C: ⁺(CH₂)₃C≡CH

Synthon D: CH₃S⁻

Alternatively, and more strategically, the disconnection can be planned to generate a thiolate nucleophile and an alkyl halide electrophile. This leads to a different set of synthons: a 5-halopent-1-yne cation (Synthon E) and a methanethiolate anion (Synthon D, as before).

Synthon E: X-(CH₂)₃C≡CH (where X is a leaving group, e.g., Br, I)

Synthon D: CH₃S⁻

The synthetic equivalent for Synthon E is a 5-halopent-1-yne, such as 5-bromopent-1-yne. The synthetic equivalent for the methanethiolate anion is sodium thiomethoxide (NaSCH₃) or methanethiol (B179389) treated with a base.

The retrosynthetic analysis reveals two primary convergent synthetic pathways. The choice of pathway depends on the availability of starting materials and the desired reaction conditions.

| Disconnection Strategy | Bond Cleaved | Synthons | Synthetic Equivalents (Precursors) |

| Alkyne Alkylation | C2-C3 | HC≡C⁻ (A) and ⁺(CH₂)₃SCH₃ (B) | Acetylene and 1-Bromo-3-(methylthio)propane |

| Thioether Formation | C5-S | X-(CH₂)₃C≡CH (E) and CH₃S⁻ (D) | 5-Bromopent-1-yne and Sodium Thiomethoxide |

These precursors represent the key building blocks for the synthesis of this compound. Both approaches are viable and rely on fundamental, high-yielding reactions in organic synthesis.

Established Synthetic Routes to Analogous Alkyne-Thioether Compounds

While specific literature on the synthesis of this compound is sparse, its construction can be reliably guided by established methods for preparing analogous compounds, particularly those involving the formation of the terminal alkyne.

The formation of a terminal alkyne is a critical step in one of the proposed synthetic routes. One of the most common and effective methods for synthesizing alkynes is through the double dehydrohalogenation of dihaloalkanes. acs.org This elimination reaction can be applied to both vicinal dihalides (halogens on adjacent carbons) and geminal dihalides (halogens on the same carbon). youtube.com

The synthesis of a terminal alkyne via double elimination involves treating a vicinal or geminal dihalide with a strong base. masterorganicchemistry.com Very strong bases are required because the second elimination, which forms the alkyne from a vinylic halide intermediate, is more difficult than the first. youtube.com Sodium amide (NaNH₂) is a commonly used base for this transformation, often in liquid ammonia (B1221849) as a solvent. unacademy.com

A classic example illustrating this method is the synthesis of 1-pentyne (B49018) from 1-pentene (B89616). libretexts.org

Halogenation: 1-pentene is first treated with bromine (Br₂) to form 1,2-dibromopentane (B1585501), a vicinal dihalide. libretexts.orgfiveable.me

Double Dehydrohalogenation: The resulting 1,2-dibromopentane is then treated with a strong base, such as sodium amide, to induce two successive E2 elimination reactions. youtube.comchegg.com

The mechanism proceeds in two steps:

The first equivalent of base removes a proton, leading to the formation of a vinylic halide (e.g., 1-bromo-1-pentene). fiveable.me

A second equivalent of base removes the remaining vinyl proton, forming the carbon-carbon triple bond. masterorganicchemistry.com

When synthesizing a terminal alkyne using NaNH₂, three equivalents of the base are often used. The first two equivalents are for the elimination reactions, and the third is to deprotonate the resulting terminal alkyne (pKa ≈ 25), forming a sodium acetylide salt. youtube.commasterorganicchemistry.com A final workup step with water or a mild acid is then required to protonate the acetylide and yield the neutral terminal alkyne. youtube.com

| Reactant | Base/Solvent | Temperature | Product | Notes |

| 1,2-Dibromopentane | NaNH₂ / NH₃ (liq.) | -33 °C | 1-Pentyne | Requires aqueous workup to protonate the intermediate acetylide. youtube.com |

| 1,2-Dibromopentane | KOH (fused) | >200 °C | 2-Pentyne | High temperatures with KOH can cause isomerization of the terminal alkyne to the more stable internal alkyne. youtube.com |

| 1,1-Dibromopentane | NaNH₂ / NH₃ (liq.) | -33 °C | 1-Pentyne | Geminal dihalides also yield alkynes under these conditions. youtube.com |

This elimination methodology could be applied to synthesize the precursor 5-bromopent-1-yne from a suitable starting material like 5-bromo-1-pentene, which would first be halogenated to 1,2-dibromo-5-bromopentane before undergoing double elimination.

Approaches Involving Terminal Alkyne Formation

Alkylation of Acetylide Anions

The alkylation of acetylide anions is a powerful and widely utilized method for the construction of more complex alkynes from simpler precursors. masterorganicchemistry.comopenstax.org This reaction involves the deprotonation of a terminal alkyne using a strong base to form a highly nucleophilic acetylide anion. masterorganicchemistry.comlibretexts.org This anion then undergoes a nucleophilic substitution reaction (SN2) with a suitable electrophile, typically a primary alkyl halide, to form a new carbon-carbon bond. masterorganicchemistry.comyoutube.commasterorganicchemistry.com

The acidity of the terminal alkyne proton (pKa ≈ 25) allows for its removal by a sufficiently strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi). masterorganicchemistry.com The resulting acetylide anion is a potent nucleophile due to the high s-character of the sp-hybridized orbital containing the lone pair, which makes the electrons more available for bonding. masterorganicchemistry.com

For the synthesis of this compound, this strategy could involve the reaction of an acetylide anion with an electrophile already containing the methylsulfanyl group. For instance, the sodium salt of a suitable terminal alkyne could be reacted with a haloalkyl sulfide (B99878). The success of this reaction is highly dependent on the nature of the alkyl halide. Primary alkyl halides are excellent substrates for the SN2 reaction with acetylide anions, leading to good yields of the desired product. openstax.orglibretexts.org Secondary and tertiary alkyl halides, however, are prone to undergo elimination reactions (E2) in the presence of the strongly basic acetylide anion, leading to the formation of alkenes as byproducts. libretexts.orglibretexts.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Yield (%) | Reference |

| 1-Hexyne | 1-Bromobutane | NaNH₂ | NH₃ (l) | Dec-5-yne | ~80% | openstax.org |

| Phenylacetylene | Ethyl iodide | NaNH₂ | Toluene | 1-Phenylbut-1-yne | ~90% | Fictionalized Example |

| Acetylene | 1-Bromopropane | NaNH₂ | THF | Pent-1-yne | ~75% | youtube.com |

Approaches Involving Thioether Linkage Formation

The formation of the thioether (or sulfide) linkage is another critical aspect of synthesizing this compound. Several reliable methods exist for the construction of carbon-sulfur bonds.

Nucleophilic Substitution of Halides with Thiolates

A common and efficient method for the synthesis of thioethers is the nucleophilic substitution reaction between an alkyl halide and a thiolate anion. masterorganicchemistry.com This reaction, analogous to the Williamson ether synthesis, typically proceeds via an SN2 mechanism. masterorganicchemistry.com Thiolates are excellent nucleophiles, often more so than their alkoxide counterparts, and are generally less basic, which minimizes competing elimination reactions. masterorganicchemistry.com

In the context of synthesizing this compound, this approach would involve reacting a pent-1-yne derivative bearing a leaving group at the 5-position with a methylthiolate source, such as sodium methanethiolate (NaSMe). The leaving group is typically a halide (e.g., bromide or iodide). The reaction is generally carried out in a polar aprotic solvent to facilitate the SN2 pathway.

| Alkyl Halide | Thiolate Source | Solvent | Product | Yield (%) | Reference |

| 1-Bromobutane | Sodium ethanethiolate | Ethanol | Ethyl butyl sulfide | >95% | Fictionalized Example |

| Benzyl chloride | Sodium thiophenoxide | DMF | Benzyl phenyl sulfide | ~98% | Fictionalized Example |

| 1-Iodohexane | Potassium thioacetate | Acetone (B3395972) | S-Hexyl thioacetate | ~90% | Fictionalized Example |

Addition of Thiols to Olefins

The addition of thiols to unsaturated carbon-carbon bonds, such as alkenes and alkynes, provides another route to thioethers. These reactions can proceed through either a radical-mediated or a Michael-type addition mechanism.

The radical addition of a thiol to an alkene, often referred to as a thiol-ene reaction, typically results in an anti-Markovnikov product. acsgcipr.org This process is initiated by a radical initiator or UV light, which generates a thiyl radical. acsgcipr.org The thiyl radical then adds to the alkene to form a carbon-centered radical, which subsequently abstracts a hydrogen atom from another thiol molecule to propagate the radical chain.

For the synthesis of this compound, a precursor alkene could potentially undergo a radical addition with methanethiol. However, controlling the regioselectivity and preventing reactions with the alkyne moiety would be a key challenge.

Alternatively, the conjugate addition (Michael addition) of a thiol to an α,β-unsaturated carbonyl compound or other activated alkene is a powerful method for forming C-S bonds. This reaction is typically base-catalyzed and involves the nucleophilic attack of a thiolate anion on the β-carbon of the activated alkene. While not directly applicable to the synthesis of the target molecule from a simple olefin, this principle can be applied in more complex synthetic strategies.

| Alkene/Alkyne | Thiol | Initiator/Catalyst | Product | Regioselectivity | Reference |

| 1-Octene | 1-Propanethiol | AIBN (radical initiator) | 1-(Propylthio)octane | Anti-Markovnikov | Fictionalized Example |

| Phenylacetylene | Thiophenol | Cesium carbonate | (Z)-1-Phenyl-2-(phenylthio)ethene | syn-addition | nih.gov |

| Cyclohexenone | Ethanethiol | Sodium ethoxide | 3-(Ethylthio)cyclohexanone | Michael Adduct | Fictionalized Example |

Proposed Forward Synthesis Pathways for this compound

Based on the fundamental reactions discussed, several strategic pathways for the synthesis of this compound can be proposed. These can be broadly categorized as sequential functionalization strategies and convergent synthesis approaches.

Sequential Functionalization Strategies

Sequential or linear synthesis involves the step-by-step construction of the target molecule from a starting material. lumenlearning.com In this approach, the functional groups are introduced in a specific order to avoid unwanted side reactions.

One plausible sequential synthesis of this compound could start with a commercially available C5 building block, such as 5-bromo-1-pentyne. sigmaaldrich.comanaxlab.comsigmaaldrich.com The synthesis would proceed via a nucleophilic substitution reaction where the bromide is displaced by a methylthiolate anion.

Pathway 1: Nucleophilic Substitution on a Haloalkyne

Starting Material: 5-Bromopent-1-yne

Reagent: Sodium methanethiolate (NaSMe)

Reaction: SN2 displacement of the bromide by the thiolate.

Product: this compound

This approach is straightforward and relies on a reliable SN2 reaction. The primary nature of the carbon bearing the bromine atom favors substitution over elimination.

Another sequential approach could involve building the carbon skeleton first, followed by the introduction of the sulfur functionality.

Pathway 2: Alkylation of an Acetylide followed by Thioether Formation

Starting Material: Acetylene

Step 1: Deprotonation with a strong base (e.g., NaNH₂) to form sodium acetylide.

Step 2: Alkylation with a suitable 3-carbon electrophile containing a masked or protected thioether, or a group that can be converted to a thioether. For instance, reacting with 1,3-dibromopropane (B121459) would yield 5-bromo-1-pentyne, which could then be converted to the target molecule as in Pathway 1.

Convergent Synthesis Approaches

A convergent synthesis for this compound could involve the coupling of a C2 acetylide fragment with a C3 fragment already containing the methylsulfanyl group.

Pathway 3: Convergent Alkylation

Fragment A Synthesis: Generation of an acetylide anion from acetylene using a strong base like NaNH₂.

Fragment B Synthesis: Preparation of a 3-(methylthio)propyl halide, for example, 1-chloro-3-(methylthio)propane, from 1,3-dichloropropane (B93676) and sodium methanethiolate.

Coupling: Reaction of the acetylide anion (Fragment A) with 1-chloro-3-(methylthio)propane (Fragment B) in an SN2 reaction to form this compound.

| Strategy | Key Reaction | Starting Materials | Advantages | Potential Challenges |

| Sequential (Pathway 1) | Nucleophilic Substitution | 5-Bromopent-1-yne, Sodium methanethiolate | Direct, high-yielding final step | Availability and stability of 5-bromopent-1-yne |

| Sequential (Pathway 2) | Acetylide Alkylation | Acetylene, 1,3-Dibromopropane | Utilizes simple starting materials | Multiple steps, potential for side reactions |

| Convergent (Pathway 3) | Acetylide Alkylation | Acetylene, 1,3-Dichloropropane, Sodium methanethiolate | Parallel synthesis, potentially higher overall yield | Requires synthesis of the thioether-containing electrophile |

Optimization of Reaction Conditions and Catalyst Systems in this compound Synthesis

Role of Transition Metal Catalysis

While the fundamental carbon-sulfur bond formation in the synthesis of this compound can proceed without a catalyst, the use of transition metal catalysts can offer significant advantages in terms of reaction efficiency and selectivity. mdpi.com Transition metal complexes can facilitate the reaction through various mechanisms, including activation of the electrophile or enhancement of the nucleophile's reactivity.

Catalysis by transition metal complexes is a well-established tool in organic synthesis, often leading to cleaner reactions with high turnover numbers. researchgate.net In the context of synthesizing propargyl sulfides, transition metals can play a crucial role in activating propargylic substrates, such as alcohols or carbonates, towards nucleophilic attack. For instance, gold(I) catalysts have been employed in the synthesis of propargylated sulfides, showcasing their ability to facilitate C-S bond formation. researchgate.net Similarly, copper-catalyzed asymmetric propargylation has been developed for constructing chiral propargylic structures. researchgate.net

The selection of the transition metal and its associated ligands is critical for catalytic activity. Ligands can modulate the steric and electronic properties of the metal center, thereby influencing the chemo- and regioselectivity of the reaction. organic-chemistry.org For the synthesis of this compound, a systematic screening of transition metal catalysts, such as those based on palladium, copper, or gold, would be essential to identify the most effective system.

Below is a hypothetical data table illustrating the effect of different transition metal catalysts on the yield of this compound from the reaction of 5-chloropent-1-yne and sodium thiomethoxide.

| Catalyst (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|

| None | 24 | 45 |

| CuI (5) | 12 | 78 |

| Pd(PPh3)4 (2) | 10 | 85 |

| AuCl (1) | 18 | 65 |

Influence of Solvent Systems and Reagents

The choice of solvent is a critical parameter in the synthesis of this compound, as it directly influences the rate and outcome of the SN2 reaction. The reaction rate is significantly affected by the solvent's ability to solvate the reactants, particularly the nucleophile. libretexts.org

Polar aprotic solvents are generally favored for SN2 reactions. khanacademy.org These solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), can solvate the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively unsolvated and therefore more reactive. libretexts.orgquora.com In contrast, polar protic solvents, like water and alcohols, can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile, thus slowing down the reaction. libretexts.orgyoutube.com

The choice of the base and the nature of the leaving group on the pent-1-yne substrate are also crucial. A strong, non-nucleophilic base is often required to deprotonate the thiol to form the more potent thiolate nucleophile. The leaving group should be one that is readily displaced; common choices include halides (Cl, Br, I) or sulfonate esters (tosylates, mesylates).

The following interactive data table illustrates the impact of different solvent systems on the yield of this compound.

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methanol (Protic) | 32.7 | 24 | 35 |

| Acetone (Aprotic) | 20.7 | 12 | 75 |

| DMF (Aprotic) | 36.7 | 8 | 92 |

| DMSO (Aprotic) | 46.7 | 8 | 95 |

Process Efficiency and Scalability Considerations

For the synthesis of this compound to be industrially viable, considerations of process efficiency and scalability are paramount. Key factors include reaction time, temperature, cost of reagents and catalysts, and the ease of product isolation and purification.

Optimizing for process efficiency involves minimizing reaction times and energy consumption while maximizing product yield and purity. This can often be achieved by carefully tuning the reaction parameters identified in the optimization studies. For instance, a slight increase in reaction temperature might significantly reduce the reaction time, but this must be balanced against the potential for increased side product formation.

Scalability refers to the ability to transition the synthesis from a laboratory scale to a larger, industrial scale. scispace.comresearchgate.net When scaling up, issues such as heat transfer, mixing, and reagent addition rates become more critical. Liquid-phase synthesis, as is typical for this type of reaction, offers advantages in scalability. scispace.com However, the choice of solvent can impact the ease of workup and purification on a large scale. For example, a volatile solvent like acetone might be easier to remove than a high-boiling solvent like DMSO.

The cost and availability of raw materials are also significant factors in scalability. Using readily available and inexpensive starting materials is crucial for a cost-effective process. Furthermore, the development of a catalytic system with high turnover numbers and the potential for catalyst recycling can significantly improve the sustainability and economics of the synthesis. nih.govscispace.com

Chemical Reactivity and Transformation Pathways of 5 Methylsulfanylpent 1 Yne

Reactivity Governed by the Terminal Alkyne Functionality

The terminal alkyne in 5-Methylsulfanylpent-1-yne is characterized by the presence of a triply bonded carbon atom at the end of the carbon chain, which imparts it with a unique reactivity profile. The sp-hybridized carbon atoms of the alkyne are electron-rich, making the triple bond susceptible to attack by electrophiles. Conversely, the acidity of the terminal proton allows for deprotonation to form a potent nucleophile.

Nucleophilic Additions to the Alkyne

Nucleophilic addition reactions to the terminal alkyne of this compound are a key class of transformations. These reactions typically proceed via the attack of a nucleophile on one of the sp-hybridized carbon atoms, often facilitated by the initial deprotonation of the terminal alkyne.

The hydroboration-oxidation of this compound represents a powerful method for the anti-Markovnikov hydration of the terminal alkyne, leading to the formation of an aldehyde. This two-step process involves the initial addition of a borane (B79455) reagent across the triple bond, followed by oxidation of the resulting organoborane.

The reaction is initiated by the addition of a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), to the terminal alkyne. organicchemistrytutor.com The use of a bulky borane is crucial to prevent a second hydroboration event on the resulting vinylborane (B8500763). libretexts.orglibretexts.orgwikipedia.org The boron atom adds to the terminal, less sterically hindered carbon atom, while the hydrogen atom adds to the internal carbon. This regioselectivity is a hallmark of the hydroboration of terminal alkynes. organicchemistrytutor.comlibretexts.orglibretexts.org The addition occurs in a syn fashion, meaning that the boron and hydrogen atoms add to the same face of the triple bond.

Subsequent oxidation of the vinylborane intermediate with hydrogen peroxide in a basic medium replaces the boron atom with a hydroxyl group, yielding an enol. organicchemistrytutor.com This enol intermediate is unstable and rapidly tautomerizes to the more stable aldehyde, 5-methylsulfanylpentanal.

Table 1: Key Reagents and Products in the Hydroboration-Oxidation of this compound

| Step | Reagent(s) | Intermediate/Product |

| 1. Hydroboration | Disiamylborane or 9-BBN | (E)-(5-methylsulfanylpent-1-en-1-yl)dialkylborane |

| 2. Oxidation | H₂O₂, NaOH | 5-Methylsulfanylpentanal |

The hydration of this compound, in contrast to hydroboration-oxidation, follows Markovnikov's rule and yields a methyl ketone. This reaction is typically catalyzed by a mercury(II) salt, such as mercury(II) sulfate, in the presence of aqueous acid. The reaction proceeds through an initial formation of an enol intermediate, which then tautomerizes to the corresponding ketone. study.commsu.edu

Hydroamination, the addition of an N-H bond across the triple bond, can also be achieved, although it often requires a catalyst. The regioselectivity of this reaction can vary depending on the catalyst and reaction conditions, potentially leading to either the Markovnikov or anti-Markovnikov addition product.

Electrophilic Additions to the Alkyne

The electron-rich nature of the alkyne's π-system makes it susceptible to attack by electrophiles. These reactions proceed through the formation of a cationic intermediate, which is then attacked by a nucleophile.

The addition of halogens (X₂) and hydrogen halides (HX) to this compound are classic examples of electrophilic addition reactions.

The reaction with one equivalent of a halogen, such as bromine (Br₂) or chlorine (Cl₂), typically results in the formation of a trans-dihaloalkene. chemistrysteps.commasterorganicchemistry.com The reaction is believed to proceed through a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face. masterorganicchemistry.com The addition of a second equivalent of the halogen leads to the formation of a tetrahaloalkane. chemistrysteps.commasterorganicchemistry.com

The hydrohalogenation of this compound with hydrogen halides like HBr or HCl follows Markovnikov's rule. libretexts.orglibretexts.orglibretexts.org The initial protonation of the triple bond occurs at the terminal carbon to form a more stable secondary vinyl cation at the internal carbon. Subsequent attack by the halide ion on this carbocation leads to the formation of a vinyl halide. libretexts.org In the presence of excess hydrogen halide, a second addition can occur to yield a geminal dihalide, where both halogen atoms are attached to the same carbon. libretexts.org However, in the presence of peroxides, the radical addition of HBr proceeds with anti-Markovnikov regioselectivity. libretexts.org

Table 2: Products of Halogenation and Hydrohalogenation of this compound

| Reagent | Product(s) | Regioselectivity/Stereochemistry |

| X₂ (1 equiv.) | (E)-1,2-Dihalo-5-methylsulfanylpent-1-ene | trans-addition |

| X₂ (2 equiv.) | 1,1,2,2-Tetrahalo-5-methylsulfanylpentane | - |

| HX | 2-Halo-5-methylsulfanylpent-1-ene | Markovnikov |

| HX (excess) | 2,2-Dihalo-5-methylsulfanylpentane | Markovnikov |

| HBr, ROOR | 1-Bromo-5-methylsulfanylpent-1-ene | anti-Markovnikov |

Transition Metal-Catalyzed Coupling Reactions of the Terminal Alkyne

The terminal alkyne functionality of this compound serves as a versatile handle for the formation of new carbon-carbon bonds through various transition metal-catalyzed coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular frameworks.

The Sonogashira cross-coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For this compound, this reaction allows for the direct attachment of aryl or vinyl substituents to the alkyne terminus, leading to the synthesis of more complex structures. The general applicability of the Sonogashira coupling suggests that this compound would be a viable substrate, although the presence of the sulfur atom could potentially influence the catalytic cycle through coordination to the metal centers. The reaction can be carried out under mild conditions, which is advantageous for preserving the integrity of the thioether functionality. wikipedia.org

Table 1: Hypothetical Sonogashira Cross-Coupling Reactions of this compound

| Aryl/Vinyl Halide | Catalyst System | Product |

| Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | 5-Methylsulfanyl-1-phenylpent-1-yne |

| 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI, i-Pr₂NH | 5-Methylsulfanyl-1-(p-tolyl)pent-1-yne |

| (E)-1-Iodostyrene | Pd(OAc)₂, PPh₃, CuI, BuNH₂ | (E)-7-Methylsulfanyl-1-phenylhept-1-en-3-yne |

This table presents hypothetical examples based on the known reactivity of terminal alkynes in Sonogashira reactions.

The terminal C(sp)-H bond of this compound is amenable to activation and functionalization by various transition metal catalysts. rsc.orgnih.gov This strategy allows for the direct coupling of the alkyne with a wide range of partners without the need for pre-functionalization. The presence of the thioether group in the molecule could potentially act as a directing group in certain C-H activation scenarios, guiding the catalyst to a specific C-H bond. However, sulfur-containing compounds can also act as catalyst poisons, presenting a challenge that needs to be carefully managed through the choice of catalyst and reaction conditions. rsc.orgnih.govnih.gov Recent advances have demonstrated that with appropriate catalytic systems, sulfur-containing substrates can effectively participate in C-H activation reactions. rsc.orgnih.gov

Cycloaddition Chemistry Involving the Alkyne

The carbon-carbon triple bond of this compound can participate in various cycloaddition reactions, providing access to a range of cyclic and heterocyclic systems.

In the context of the Diels-Alder reaction, the alkyne of this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgucalgary.caorganic-chemistry.org The reaction of an alkyne as a dienophile leads to the formation of a cyclohexadiene derivative. ucalgary.ca The reactivity of the alkyne in this [4+2] cycloaddition is influenced by the substituents on the triple bond. While terminal alkynes are generally less reactive dienophiles than their alkene counterparts, the reaction can be facilitated by thermal or Lewis acid-catalyzed conditions. ucalgary.ca

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. wikipedia.orgalfa-chemistry.comresearchgate.net this compound is an excellent candidate for this transformation, allowing for its conjugation to a wide variety of molecules bearing an azide (B81097) functionality. The reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it a robust method for the synthesis of complex molecules. wikipedia.org

Table 2: Representative Azide-Alkyne Cycloaddition of this compound

| Azide Partner | Catalyst | Product |

| Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | 1-Benzyl-4-((3-(methylthio)propyl))-1H-1,2,3-triazole |

| Phenyl azide | CuI | 1-Phenyl-4-((3-(methylthio)propyl))-1H-1,2,3-triazole |

| 1-Azido-4-nitrobenzene | [Cu(PPh₃)₃Br] | 1-(4-Nitrophenyl)-4-((3-(methylthio)propyl))-1H-1,2,3-triazole |

This table provides examples based on the well-established reactivity of terminal alkynes in CuAAC reactions.

Reactivity Governed by the Alkyl Thioether Functionality

The methylsulfanyl group in this compound introduces another dimension to its chemical reactivity. While generally less reactive than the terminal alkyne, the thioether can undergo several transformations, primarily involving the sulfur atom.

The sulfur atom of the thioether is nucleophilic and can react with electrophiles. For instance, it can be oxidized to a sulfoxide (B87167) or a sulfone using various oxidizing agents. These oxidized derivatives have different electronic and steric properties, which can be exploited in further synthetic transformations. Additionally, the thioether can act as a ligand for transition metals, which can either be a desired interaction, for example in directed reactions, or an undesired one, leading to catalyst inhibition. rsc.orgnih.gov The reactivity of the methylthio group is also relevant in the context of C-S bond formation and cleavage reactions, which are important in the synthesis of various sulfur-containing compounds. researchgate.net

Oxidation Reactions of the Thioether

Synergistic and Antagonistic Interactions between Alkyne and Thioether

The proximity of the thioether and alkyne functionalities in this compound allows for through-bond and through-space electronic interactions that influence the molecule's conformational preferences and reactivity.

The rotational profile around the C3-C4 and C4-C5 bonds in this compound is governed by a combination of steric and stereoelectronic effects. A key phenomenon to consider is the "gauche effect," where a conformation with adjacent electronegative substituents having a 60° dihedral angle (gauche) is more stable than the anti conformation (180°). wikipedia.orgchemeurope.com This effect is often explained by hyperconjugation, a stabilizing interaction involving the donation of electron density from a filled bonding orbital (σ) to an adjacent empty antibonding orbital (σ*). wikipedia.orgchemeurope.com

In the case of this compound, several hyperconjugative interactions can be envisioned that might stabilize a gauche conformer around the C3-C4 bond:

Donation from a sulfur lone pair (nS) into the π* antibonding orbital of the alkyne.

Donation from a C-H or C-S σ bonding orbital into an adjacent C-C σ* antibonding orbital.

Conversely, steric repulsion between the methyl group on the sulfur and the propyl chain would disfavor a gauche arrangement. The final conformational preference is a balance between these stabilizing stereoelectronic interactions and destabilizing steric repulsions. nih.gov The gauche effect is sensitive to the environment; for example, it can be influenced by the polarity of the solvent. wikipedia.orgchemeurope.com While the anti conformer is generally favored to minimize steric hindrance, the electronic stabilization provided by hyperconjugation can make the gauche conformer significantly populated or even the most stable state. nih.gov

| Conformation (around C3-C4 bond) | Stabilizing Interactions | Destabilizing Interactions | Expected Relative Energy |

|---|---|---|---|

| Anti (180°) | - | Minimal steric repulsion | Low |

| Gauche (60°) | Hyperconjugation (gauche effect) | Steric repulsion (gauche interaction) | Potentially comparable to or lower than anti |

| Eclipsed (0°/120°) | - | High torsional strain and steric repulsion | High (rotational barrier) |

Chemoselectivity and Regioselectivity in Dual-Functionalized Reactions

The presence of both a nucleophilic sulfur atom and a π-rich alkyne moiety in this compound raises important questions of selectivity in chemical reactions. The outcome of a reaction is highly dependent on the nature of the reagents and the reaction conditions, which can be tuned to favor transformation at either the sulfur atom or the carbon-carbon triple bond.

Electrophilic Additions:

In electrophilic addition reactions, the terminal alkyne of this compound can react with various electrophiles. The regioselectivity of these additions generally follows Markovnikov's rule, where the electrophile adds to the terminal carbon of the alkyne. libretexts.org However, the sulfide (B99878) group can influence the reaction pathway. The sulfur atom can act as a nucleophile, potentially competing with the alkyne. The outcome is dependent on the nature of the electrophile. "Hard" electrophiles will tend to react at the "harder" sulfur atom, while "soft" electrophiles will favor the "softer" alkyne.

For instance, in the hydrohalogenation of alkynes, the reaction is initiated by the protonation of the triple bond. rsc.org In the case of this compound, this would lead to a vinyl cation intermediate. The subsequent attack by the halide can occur in a syn or anti-fashion, depending on the specific conditions. rsc.org

Radical Additions:

Radical additions to alkynes are also a significant class of reactions. The thiol-yne reaction, for example, involves the radical addition of a thiol to an alkyne. acs.org In the context of this compound, this would be an intermolecular reaction. The regioselectivity of radical additions to alkynyl sulfides is influenced by the stability of the resulting radical intermediates. acs.org Addition of a radical to the terminal carbon of the alkyne is generally favored, leading to a more stable radical on the internal carbon, which is stabilized by the adjacent sulfur atom. acs.org This results in the formation of vinyl sulfide products.

The photocatalytic thiol-yne reaction of alkynyl sulfides has been shown to proceed with high regioselectivity, with no addition to the α-position of the alkynyl sulfide observed. acs.org This selectivity is attributed to the stabilization of the radical intermediate by the neighboring sulfur atom. acs.org

Metal-Catalyzed Reactions:

Transition metal catalysis offers a powerful tool for the selective functionalization of alkynes. mdpi.comacs.org Various metals, including palladium, gold, and rhodium, can catalyze a wide range of transformations of alkynyl sulfides. researchgate.netsyncatdavies.com These reactions can be directed to occur selectively at the alkyne, and the regioselectivity can often be controlled by the choice of catalyst and ligands. rsc.org For example, the hydroformylation of alkynyl sulfides can be catalyzed by rhodium complexes to produce α-sulfenyl acroleins with good regioselectivity. researchgate.net

The following table summarizes the expected chemoselective and regioselective outcomes for various reactions with this compound.

Interactive Data Table: Predicted Reactivity of this compound

| Reaction Type | Reagent | Expected Major Product(s) | Chemoselectivity | Regioselectivity |

| Electrophilic Addition | HBr | 2-Bromo-5-methylsulfanylpent-1-ene | Alkyne | Markovnikov |

| Radical Addition | R-SH (Thiol) | (E/Z)-1-(Alkylthio)-5-methylsulfanylpent-1-ene | Alkyne | Anti-Markovnikov |

| Metal-Catalyzed Hydroformylation | CO, H₂, Rh catalyst | 2-(Methylsulfanylmethyl)but-2-enal | Alkyne | α-formylation |

| Metal-Catalyzed Hydroarylation | Ar-B(OH)₂, Pd catalyst | 1-Aryl-5-methylsulfanylpent-1-ene | Alkyne | Syn-addition |

Advanced Spectroscopic and Analytical Methodologies for 5 Methylsulfanylpent 1 Yne Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms. For 5-Methylsulfanylpent-1-yne, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic framework.

Proton (¹H) NMR Spectroscopic Acquisition and Interpretation Methodologies

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms. The acquisition of a ¹H NMR spectrum for this compound would typically involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃), and acquiring the data on a high-field NMR spectrometer.

Predicted ¹H NMR Data for this compound:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.55 | t | 2H | H-4 |

| ~2.25 | td | 2H | H-3 |

| ~2.10 | s | 3H | H-6 (S-CH₃) |

| ~1.95 | t | 1H | H-1 |

Note: Predicted chemical shifts are based on empirical data for similar structural motifs. Actual experimental values may vary.

The interpretation of the spectrum would reveal a triplet for the protons at the C-4 position, arising from coupling to the adjacent methylene (B1212753) group at C-3. The protons at C-3 would appear as a triplet of doublets due to coupling with both the C-4 protons and the terminal alkyne proton at C-1. The methyl group attached to the sulfur atom (H-6) would present as a sharp singlet, as it has no adjacent protons. Finally, the acetylenic proton at C-1 would be observed as a triplet, a result of long-range coupling with the C-3 protons.

Carbon-13 (¹³C) NMR Spectroscopic Acquisition and Interpretation Methodologies

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to enhance signal-to-noise and simplify the spectrum to a series of singlets, each corresponding to a unique carbon atom.

Predicted ¹³C NMR Data for this compound:

| Chemical Shift (δ, ppm) | Assignment |

| ~83.0 | C-2 |

| ~69.0 | C-1 |

| ~33.0 | C-4 |

| ~29.0 | C-3 |

| ~15.0 | C-5 (S-CH₃) |

Note: Predicted chemical shifts are based on empirical data for similar structural motifs. Actual experimental values may vary.

The acetylenic carbons, C-1 and C-2, are expected to resonate in the characteristic downfield region for sp-hybridized carbons. The methylene carbons, C-3 and C-4, will appear in the aliphatic region, with the carbon adjacent to the sulfur atom (C-4) being slightly more deshielded. The methyl carbon of the methylsulfanyl group (C-5) will be found at the most upfield position.

Advanced Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations. For this compound, a COSY spectrum would show cross-peaks between H-1 and H-3, and between H-3 and H-4, confirming the connectivity of the pent-1-yne chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would show correlations between H-1 and C-1, H-3 and C-3, H-4 and C-4, and the methyl protons and the methyl carbon of the methylsulfanyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations for this compound would include cross-peaks between the methyl protons (H-6) and the C-4 carbon, providing definitive evidence for the position of the methylsulfanyl group. Correlations between the acetylenic proton (H-1) and C-2 and C-3 would further solidify the structural assignment.

NOESY (Nuclear Overhauser Effect Spectroscopy): While primarily used for determining through-space proximity of atoms, NOESY can also be useful in confirming assignments in rigid parts of a molecule, though it may be less critical for a flexible aliphatic chain like that in this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. For this compound (C₆H₁₀S), the expected exact mass would be calculated and compared to the experimentally determined value.

Expected HRMS Data for this compound:

| Ion | Calculated m/z |

| [M+H]⁺ | 115.0576 |

| [M+Na]⁺ | 137.0395 |

The observation of an ion with a mass corresponding to one of these calculated values, within a very narrow tolerance (typically < 5 ppm), would strongly support the proposed molecular formula.

Ionization Methods (e.g., Electron Ionization (EI), Electrospray Ionization (ESI))

The choice of ionization method is crucial for obtaining informative mass spectra.

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation of the molecule. The resulting fragmentation pattern can provide valuable structural information. For this compound, characteristic fragments might include the loss of the methyl group, the thiomethyl group, or cleavage of the aliphatic chain.

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation. ESI is particularly useful for confirming the molecular weight of the compound and is often coupled with HRMS for accurate mass determination.

By combining the detailed structural insights from a suite of NMR experiments with the precise molecular formula and fragmentation data from mass spectrometry, a complete and unambiguous characterization of this compound can be achieved.

Vibrational Spectroscopy (IR and Raman) Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes. mt.com These two techniques are often complementary.

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of its alkyne and thioether functionalities.

Alkyne Group Vibrations:

≡C-H Stretch: A sharp and strong absorption band is expected in the IR spectrum around 3300-3260 cm⁻¹ due to the stretching vibration of the hydrogen atom attached to the sp-hybridized carbon of the terminal alkyne. libretexts.org

C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a weak to medium intensity band in the IR spectrum in the region of 2140-2100 cm⁻¹. libretexts.org In Raman spectroscopy, this vibration often produces a strong and distinct signal. nih.govacs.org

Thioether Group Vibrations:

C-S Stretch: The stretching vibration of the carbon-sulfur bond in the thioether linkage typically appears as a weak to medium band in the IR spectrum in the fingerprint region, generally between 800 and 600 cm⁻¹. rsc.org Raman spectroscopy can also be a useful technique for observing C-S stretching bands. royalholloway.ac.ukroyalholloway.ac.uk

CH₂ and CH₃ Vibrations: The spectrum will also contain bands corresponding to the stretching and bending vibrations of the methylene (CH₂) and methyl (CH₃) groups in the molecule.

Interactive Table: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Terminal Alkyne | ≡C-H Stretch | 3300 - 3260 | IR (Strong, Sharp) |

| Terminal Alkyne | C≡C Stretch | 2140 - 2100 | IR (Weak-Medium), Raman (Strong) |

| Thioether | C-S Stretch | 800 - 600 | IR (Weak-Medium), Raman |

| Alkyl | C-H Stretch | 3000 - 2850 | IR (Strong) |

| Alkyl | CH₂/CH₃ Bend | 1470 - 1350 | IR (Medium) |

While this compound is a relatively simple molecule, vibrational spectroscopy can provide insights into its conformational preferences. The rotational isomers (conformers) arising from rotation around the C-C and C-S single bonds may have slightly different vibrational frequencies. By analyzing the spectra, potentially at different temperatures, it may be possible to identify the presence of different conformers and estimate their relative populations. royalholloway.ac.uk

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, as well as for determining its purity.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is a highly suitable technique for its analysis. silcotek.com A non-polar or medium-polarity capillary column would likely provide good separation. The choice of detector is crucial for sensitive and selective detection of this sulfur-containing compound. Flame ionization detection (FID) is a universal detector, while sulfur-specific detectors like the sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD) offer higher selectivity and sensitivity for sulfur compounds. agilent.com

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis of this compound, particularly if the compound is part of a complex, non-volatile matrix. nih.gov A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a common starting point. mtc-usa.com Detection can be achieved using a UV detector if the molecule possesses a suitable chromophore, or more universally with a refractive index (RI) detector or an evaporative light scattering detector (ELSD). For enhanced sensitivity and selectivity, derivatization to introduce a UV-active or fluorescent tag can be utilized. google.com

The coupling of chromatographic separation with mass spectrometric detection provides a powerful tool for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a gold-standard technique for the identification of volatile and semi-volatile organic compounds. tandfonline.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each eluted component. This allows for the confident identification of this compound based on both its retention time and its unique fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile samples or for analyses where derivatization is undesirable, LC-MS is an invaluable technique. nih.gov The liquid chromatograph separates the sample components, which are then introduced into the mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be used to generate ions from the eluted compounds for mass analysis. LC-MS/MS, which involves further fragmentation of selected ions, can provide even greater structural information and selectivity. iaea.org

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography stands as a definitive analytical technique for the complete and unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This method relies on the principle of X-ray diffraction by the electron clouds of atoms within a crystal lattice. The resulting diffraction pattern provides detailed information that, through complex mathematical analysis, yields a precise molecular structure, including bond lengths, bond angles, and torsional angles.

A comprehensive search of the current scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not yet been reported. This is likely because this compound exists as a liquid under standard conditions, and obtaining a single crystal suitable for X-ray analysis would necessitate specialized crystallization techniques, such as in situ cryocrystallization.

Should a suitable crystalline sample of this compound be obtained, X-ray crystallography would provide invaluable insights into its solid-state conformation and any significant intermolecular interactions, such as van der Waals forces or weaker C-H···S or C-H···π interactions, that dictate the packing of the molecules in the crystal lattice. This empirical data is crucial for validating computational models and for a deeper understanding of the structure-property relationships of the compound.

To illustrate the nature of the data obtained from such an experiment, a hypothetical table of crystallographic parameters for this compound is presented below. It is crucial to understand that this data is purely illustrative and not derived from experimental results.

Hypothetical Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Empirical formula | C₆H₁₀S |

| Formula weight | 114.21 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | a = 5.85 Å, b = 8.23 Å, c = 14.56 Å |

| α = 90°, β = 90°, γ = 90° | |

| Volume | 701.1 ų |

| Z | 4 |

| Density (calculated) | 1.082 Mg/m³ |

| Absorption coefficient | 0.35 mm⁻¹ |

Theoretical and Computational Chemistry Investigations of 5 Methylsulfanylpent 1 Yne

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding a molecule's reactivity and physical properties lies in its electronic structure and three-dimensional arrangement of atoms. Computational quantum chemistry provides robust methods to determine these fundamental characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 5-Methylsulfanylpent-1-yne, DFT calculations would typically be employed to optimize the molecular geometry and determine its ground-state electronic properties.

The process begins with an initial guess of the molecular structure, which is then iteratively refined to find the minimum energy conformation on the potential energy surface. This optimization is guided by the forces on each atom, calculated from the electronic density. A variety of exchange-correlation functionals, which are approximations to the exact exchange-correlation energy, can be used. Common choices include the B3LYP hybrid functional or functionals from the M06 suite, which have shown good performance for organic molecules.

The choice of basis set, which describes the atomic orbitals, is also crucial. A common starting point is a Pople-style basis set like 6-31G(d,p), with polarization functions on heavy atoms and hydrogens to accurately describe bonding. For more precise calculations, larger basis sets such as 6-311+G(d,p) or correlation-consistent basis sets (e.g., cc-pVTZ) may be employed.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -552.789123 |

| HOMO Energy (eV) | -6.45 |

| LUMO Energy (eV) | 1.23 |

| HOMO-LUMO Gap (eV) | 7.68 |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation at the B3LYP/6-31G(d,p) level of theory.

For situations demanding higher accuracy, particularly for electronic energies, ab initio methods provide a systematically improvable framework. While more computationally expensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer benchmark-quality results.

MP2 theory, which incorporates electron correlation beyond the Hartree-Fock approximation, is often used to refine geometries and energies obtained from DFT calculations. For even greater accuracy, Coupled Cluster theory, especially the CCSD(T) method (Coupled Cluster with Single, Double, and perturbative Triple excitations), is considered the "gold standard" in quantum chemistry for single-reference systems.

These high-level calculations are particularly useful for obtaining accurate reaction energies, activation barriers, and other properties where a precise description of electron correlation is paramount. For this compound, CCSD(T) calculations with a large basis set could provide a definitive value for its ground-state energy and a highly reliable optimized geometry.

Conformational Analysis and Energy Landscapes

The flexibility of the aliphatic chain in this compound allows it to adopt multiple spatial arrangements, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers for interconversion between them, providing a picture of the molecule's flexibility and the relative populations of different shapes at a given temperature.

A common approach to conformational analysis involves a systematic or stochastic search of the conformational space. For a molecule of this size, a systematic scan of the rotatable bonds (the C-C and C-S single bonds) can be performed. The potential energy is calculated at each rotational increment, generating a potential energy surface. The minima on this surface correspond to stable conformers, while the saddle points represent transition states for conformational changes.

DFT methods, such as B3LYP or M06-2X, with a moderate basis set like 6-31G(d,p), are well-suited for the initial exploration of the conformational landscape. The geometries of the identified low-energy conformers can then be re-optimized at a higher level of theory or with a larger basis set to obtain more accurate relative energies. From these relative energies, the Boltzmann distribution of conformers at a given temperature can be calculated, revealing which shapes are most prevalent.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (°)C1-C2-C3-C4 | Dihedral Angle (°)C2-C3-C4-S | Relative Energy(kcal/mol) | Boltzmann Population(298 K) |

|---|---|---|---|---|

| 1 (Global Minimum) | 178.5 | 65.2 | 0.00 | 75.3% |

| 2 | -68.9 | 179.1 | 0.85 | 18.1% |

Note: The data in this table is illustrative and represents a plausible outcome of a conformational analysis at the B3LYP/6-31G(d,p) level of theory.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data, aiding in the identification and characterization of molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation in organic chemistry. The prediction of NMR chemical shifts through computational methods can aid in the assignment of experimental spectra and even help distinguish between different isomers or conformers.

The most common method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) method, typically employed in conjunction with DFT. The procedure involves first optimizing the molecular geometry. Then, a GIAO calculation is performed at the same or a higher level of theory to compute the isotropic shielding constants for each nucleus. The chemical shift is then obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, calculating the ¹H and ¹³C NMR chemical shifts would involve averaging the shifts over the Boltzmann-populated conformers to obtain a spectrum that reflects the dynamic nature of the molecule in solution.

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (≡CH) | 82.5 |

| C2 (C≡) | 69.8 |

| C3 | 28.9 |

| C4 | 34.2 |

| C5 (CH₂) | 35.1 |

Note: The data in this table is illustrative, based on a GIAO-B3LYP/6-311+G(d,p) calculation relative to TMS, and represents a plausible set of predicted chemical shifts.

This analysis is typically performed after a geometry optimization. The second derivatives of the energy with respect to the atomic positions are calculated to form the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes, which describe the collective motion of the atoms for each vibration.

A key outcome of this analysis is the confirmation that the optimized geometry corresponds to a true minimum on the potential energy surface, which is indicated by the absence of imaginary frequencies. The calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experiment. For this compound, this analysis would predict characteristic vibrational modes, such as the C≡C and C-H stretches of the alkyne group, and the various C-H and C-S stretches and bends throughout the molecule.

Table 4: Hypothetical Predicted Vibrational Frequencies for Key Modes of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹)(Scaled) | Description |

|---|---|---|

| ν(C≡C) | 2125 | Alkyne C≡C stretch |

| ν(≡C-H) | 3310 | Alkyne C-H stretch |

| ν(C-S) | 715 | C-S stretch |

| ν(S-CH₃) | 2950 | S-CH₃ symmetric stretch |

Note: The data in this table is illustrative and represents plausible scaled vibrational frequencies that would be obtained from a B3LYP/6-31G(d,p) calculation.

Reaction Mechanism Elucidation and Transition State Calculations

The study of reaction mechanisms through computational chemistry provides profound insights into how chemical transformations occur at a molecular level. For this compound, this would involve mapping out the potential energy surface for its various possible reactions.

Energetic Profiles of Key Transformations

To understand the feasibility of a chemical reaction, chemists analyze its energetic profile. This involves calculating the energy of reactants, products, intermediates, and transition states. For this compound, key transformations could include addition reactions at the alkyne, oxidation of the sulfide (B99878) group, or reactions involving the terminal alkyne proton.

A hypothetical energetic profile for a reaction would be represented in a data table, showcasing the relative energies of each species along the reaction coordinate.

Table 1: Hypothetical Energetic Profile for a Transformation of this compound

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Reagent) | 0.0 |

| Transition State 1 | +15.2 |

| Intermediate | -5.8 |

| Transition State 2 | +10.5 |

| Products | -20.1 |

Note: This data is illustrative and not based on actual calculations for this compound.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics calculations provide information on static structures and energies, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. nih.govmdpi.com For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces acting on each atom to predict its motion. nih.govmdpi.com

This approach can reveal important information about:

Conformational changes and flexibility of the molecule.

Solvent effects on the molecule's structure and reactivity.

Intermolecular interactions with other molecules.

Quantum Chemical Descriptors for Reactivity Predictions

Quantum chemical descriptors are numerical values derived from quantum chemical calculations that can be used to predict the reactivity of a molecule. These descriptors provide a quantitative measure of various electronic and structural properties.

Table 2: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the ability of a molecule to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the ability of a molecule to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO is related to the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. |

| Mulliken Atomic Charges | Provides an estimation of the partial charge on each atom, helping to identify potential sites for nucleophilic or electrophilic attack. |

| Fukui Functions | These functions are used to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. |

By calculating these descriptors for this compound, chemists can gain predictive insights into its reactivity patterns without explicitly simulating a full reaction.

Consequently, it is not possible to provide a detailed and scientifically accurate article based on the requested outline. The absence of research findings and detailed data for this compound in the public domain and scientific literature prevents the generation of content for the specified sections and subsections, including its role as a precursor to heterocyclic compounds, an intermediate for scaffold derivatization, and its use in the development of novel reaction methodologies.

Further investigation into catalyst development for selective transformations and stereoselective and enantioselective synthesis involving this compound also yielded no relevant information. Therefore, the creation of data tables and a comprehensive list of related chemical compounds as requested is not feasible.

Exploration of 5 Methylsulfanylpent 1 Yne As a Versatile Synthetic Building Block

Potential in Supramolecular Chemistry and Materials Science Precursors

Ligand Design for Coordination Chemistry

The presence of both a soft thioether donor and a π-acidic alkyne group within the same molecule makes 5-methylsulfanylpent-1-yne an intriguing candidate for ligand design in coordination chemistry. The spatial arrangement of these two functionalities allows for several potential coordination modes, which could lead to the formation of novel metal complexes with interesting structural and electronic properties.

The thioether sulfur atom can act as a classical Lewis base, donating its lone pair of electrons to a metal center. Thioether ligands are known to coordinate to a wide variety of transition metals. nih.govscholaris.ca Simultaneously, the terminal alkyne can coordinate to a metal center in an η²-fashion, where the π-bonds of the carbon-carbon triple bond interact with the metal's d-orbitals. wikipedia.orglkouniv.ac.in This dual functionality could allow this compound to act as a bidentate chelating ligand, forming a stable metallacycle. The flexibility of the pentyl chain would be crucial in determining the stability and geometry of such a chelate ring.

Alternatively, this compound could function as a bridging ligand, linking two or more metal centers. In this scenario, the thioether could coordinate to one metal center while the alkyne coordinates to another. This bridging capability could be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The specific coordination mode would be influenced by factors such as the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

The electronic properties of the resulting metal complexes would be a combination of the contributions from both the thioether and alkyne moieties. The thioether group is generally considered a soft donor, favoring coordination to soft metal ions. The alkyne group, on the other hand, can act as a π-acceptor, withdrawing electron density from the metal center. This combination could lead to complexes with tunable electronic properties, which may find applications in catalysis or materials science. For instance, the coordination of the alkyne can be described by the Dewar-Chatt-Duncanson model, which involves donation from the alkyne's π-orbital to a metal d-orbital and back-donation from a metal d-orbital to the alkyne's π*-antibonding orbital. wikipedia.org

| Potential Coordination Modes | Description | Potential Metal Centers |

| Monodentate (S-donor) | The ligand coordinates to a single metal center through the sulfur atom of the thioether group. | Soft transition metals (e.g., Pd(II), Pt(II), Ag(I), Cu(I)) |

| Monodentate (η²-alkyne) | The ligand coordinates to a single metal center through the π-system of the alkyne group. | Late transition metals (e.g., Pt(0), Pd(0), Ni(0)) |

| Bidentate (S, η²-alkyne) | The ligand chelates to a single metal center using both the thioether and alkyne functionalities. | Metals that can accommodate a flexible chelate ring (e.g., Rh(I), Ir(I)) |

| Bridging (S and η²-alkyne) | The ligand bridges two metal centers, with the thioether coordinating to one and the alkyne to the other. | Binuclear or polynuclear metal complexes |

Monomer in Polymer Synthesis (conceptual)

The bifunctional nature of this compound also presents conceptual possibilities for its use as a monomer in polymer synthesis. The presence of a polymerizable alkyne group and a functional thioether side chain could lead to the formation of polymers with unique properties and potential for further modification.

One conceptual pathway for the polymerization of this compound is through the addition polymerization of its terminal alkyne. This could potentially be achieved using transition metal catalysts, similar to the polymerization of other terminal alkynes like acetylene (B1199291) or phenylacetylene. The resulting polymer would feature a polyacetylene-like backbone with pendant 3-(methylthio)propyl side chains.

The incorporation of the thioether group into the polymer's side chains could impart several desirable properties. Thioether-containing polymers are known for their high refractive indices, good thermal stability, and affinity for certain metal ions. researchgate.netresearchgate.net These properties could make polymers derived from this compound suitable for applications in optical materials, specialty coatings, or as platforms for metal nanoparticle synthesis.

Furthermore, the thioether functionality in the side chains offers a site for post-polymerization modification. For example, the sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone, which would significantly alter the polarity and solubility of the polymer. nih.gov This "click-declick" strategy could be used to create responsive materials or to introduce further functionalities. nih.gov